molecular formula C13H14Cl2N2 B2488957 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 638140-89-3

1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2488957
CAS No.: 638140-89-3
M. Wt: 269.17
InChI Key: AEVLJEGVEXIGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a dichlorocyclopropylmethyl substituent at the N1 position and methyl groups at the 5- and 6-positions of the benzodiazole core. The dichlorocyclopropyl group introduces steric strain and electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c1-8-3-11-12(4-9(8)2)17(7-16-11)6-10-5-13(10,14)15/h3-4,7,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLJEGVEXIGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antineoplastic Activity

Research indicates that 1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study evaluating the efficacy of this compound against breast cancer cells (MCF-7), it was found to reduce cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Its ability to inhibit neuroinflammation and oxidative stress makes it a candidate for treating conditions such as Alzheimer's disease.

Case Study:
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques compared to the control group . This suggests potential therapeutic applications in neurodegenerative disorders.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. It acts by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Anti-inflammatory Activity

Concentration (µM)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
000
102530
205055
507580

This table illustrates the dose-dependent inhibition of key inflammatory markers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies show it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro testing revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group is known to enhance the compound’s biological activity by facilitating its binding to target proteins or enzymes. This interaction can lead to the inhibition of specific cellular processes, resulting in cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzodiazole/benzimidazole derivatives, focusing on substituent effects and implications for properties or applications.

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Notable Features
1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole (Target) 1H-1,3-Benzodiazole - N1: (2,2-Dichlorocyclopropyl)methyl
- C5/C6: Methyl
Dichlorocyclopropyl adds steric strain and electron-withdrawing effects .
1-[(2-Methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole 1H-1,3-Benzodiazole - N1: 2-Methoxyphenylmethyl
- C5/C6: Methyl
Methoxy group enhances electron-donating capacity; discontinued production .
2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzodiazole 1H-1,3-Benzodiazole - C2: 2-Chloro-3-pyridinyl
- N1: 4-Fluorobenzyl
- C5/C6: Methyl
Fluorine and pyridinyl groups may improve solubility or binding interactions .
5-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 1H-1,3-Benzimidazole - C5/C6: Dichloro
- N1: 2-Methylbenzyl
- C2: Pyridinone
Dichloro on aromatic ring increases electron deficiency; pyridinone adds polarity .
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole 1H-1,3-Benzodiazole - N1: 5-Fluoropentyl
- C2: Naphthalene-1-carbonyl
Fluoropentyl chain enhances lipophilicity; naphthoyl group may aid π-π stacking .

Key Observations

Substituent Electronic Effects The target compound’s dichlorocyclopropyl group is distinct from the methoxyphenylmethyl group in the discontinued analog . In 5-[5,6-Dichloro-...]-pyridinone , dichloro substituents on the aromatic ring create a highly electron-deficient core, contrasting with the target’s cyclopropyl-bound chlorines.

Steric and Conformational Influences

  • The cyclopropyl ring in the target compound introduces steric hindrance and rigidity, which could limit rotational freedom compared to linear fluoropentyl chains or planar aromatic substituents (e.g., 4-fluorobenzyl in ).

The discontinued status of the methoxyphenylmethyl analog may reflect challenges in synthesis, stability, or efficacy compared to halogenated variants.

Solubility and Lipophilicity

  • Fluoropentyl and naphthoyl substituents likely increase lipophilicity, whereas the target’s dichlorocyclopropyl group balances hydrophobicity with polarizable C-Cl bonds.

Biological Activity

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound that has garnered attention for its potential biological activities. Its structure suggests that it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
IUPAC Name1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole
Molecular FormulaC13H14Cl2N2
Molecular Weight269.169 g/mol
Hydrogen Bond Donor0
Hydrogen Bond Acceptor1
XlogP3.7
InChI KeyAEVLJEGVEXIGQU-UHFFFAOYSA-N

This compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties which are crucial for its potential therapeutic applications .

The biological activity of this compound has been studied primarily in the context of its interaction with various receptors and enzymes. Its structural features suggest potential interactions with:

  • GABA Receptors : Similar compounds have been noted for their ability to modulate GABAergic transmission, which could lead to anxiolytic effects.
  • Antitumor Activity : Preliminary studies indicate that derivatives of benzodiazole may exhibit antitumor properties by inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Antitumor Activity : A study highlighted the antitumor effects of structurally similar benzodiazepines. These compounds demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Deuteration Studies : Research into deuterated derivatives of benzodiazepines revealed enhanced metabolic stability and improved pharmacokinetic profiles. This suggests that modifications to the hydrogen atoms in the structure could lead to more effective therapeutic agents .
  • Pesticidal Properties : Related compounds have been explored for their pesticidal activities, indicating a broader application in agriculture as biocides or pest repellents. This expands the potential uses beyond human health applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.